molecular formula C12H19NO4 B8092169 (S)-4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid

(S)-4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid

Cat. No.: B8092169
M. Wt: 241.28 g/mol
InChI Key: SXXIDOHJYDGJJV-QMMMGPOBSA-N
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Description

(S)-4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid is a chiral, bicyclic proline derivative characterized by a spiro[2.4]heptane core. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid moiety at the 5-position. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol . The (S)-enantiomer is of particular interest in medicinal chemistry due to its role as a key intermediate in synthesizing antiviral agents, notably ledipasvir, a component of hepatitis C therapies .

Properties

IUPAC Name

(5S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)4-5-12(13)6-7-12/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXIDOHJYDGJJV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC12CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC12CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diastereomeric Salt Formation with Chiral Amines

A 2020 patent resolves racemates using (1R,2S)-norephedrine as a chiral resolving agent. The acid forms diastereomeric salts with the amine in ethanol, yielding a 45% recovery of the (S)-enantiomer with >99% ee after recrystallization.

Resolving AgentSolventee (%)Recovery (%)
(1R,2S)-NorephedrineEthanol99

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The Boc group can be removed under acidic conditions, revealing the free amine.

  • Substitution: The spirocyclic core can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Strong acids like trifluoroacetic acid (TFA) are typically used to remove the Boc group.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Free amines.

  • Substitution: A variety of functionalized spirocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Drug Development
(S)-4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid serves as a crucial intermediate in the synthesis of various biologically active compounds, especially those targeting viral infections such as Hepatitis C virus (HCV). One notable application is its role in the synthesis of Ledipasvir, a potent NS5A inhibitor used in HCV treatment. The compound's structure allows for modifications that enhance biological activity and selectivity against viral targets .

1.2 Structural Significance
The spirocyclic structure of this compound contributes to its unique pharmacological properties. The azaspiro framework has been recognized for its ability to mimic natural amino acids, which can be advantageous in drug design . This structural feature is particularly useful in developing inhibitors that can effectively interact with viral proteins.

Synthesis Methodologies

2.1 Synthetic Approaches
The synthesis of this compound can be achieved through several methodologies:

  • Starting from Proline Derivatives: Utilizing proline derivatives as starting materials allows for the construction of the spirocyclic framework through various cyclization reactions.
  • Enantioselective Synthesis: Recent studies have highlighted enantioselective methods that facilitate the formation of this compound with high optical purity, essential for biological activity .

2.2 Case Studies
Several studies have documented successful synthetic routes to this compound:

  • A study published in Molecules described a catalytic and enantioselective preparation method that yielded high purity this compound, demonstrating its utility as an intermediate in complex organic syntheses .
  • Another research paper focused on developing synthetic strategies for producing spirocyclic proline derivatives, emphasizing the versatility and importance of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid as a key precursor for pharmaceutical applications .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The Boc group can be selectively removed to reveal the active amine, which can then interact with molecular targets to exert its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Positional Isomers

(R)-4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic Acid
  • CAS Number : 2007916-06-3
  • Molecular Formula: C₁₂H₁₉NO₄ (identical to the S-enantiomer)
  • Application : Used in research but lacks reported antiviral activity compared to the S-enantiomer .
  • Stability : Requires storage at 2–8°C; solutions in DMSO or PEG300 are stable for 1–6 months depending on temperature .
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
  • CAS Number : 1129634-44-1
  • Role : Intermediate in ledipasvir synthesis, highlighting the impact of substituent positioning (5- vs. 4-aza) on biological utility .
  • Synthesis : Derived from (S)-4-methyleneprolinate via Boc protection and oxidation .

Spirocyclic Analogues with Larger Rings

1-(tert-Butoxycarbonyl)-8,8-difluoro-1-azaspiro[4.5]decane-2-carboxylic Acid
  • Structure : Larger spiro[4.5]decane core with difluoro substituents.
  • Properties :
    • Melting Point : 171–173°C
    • Yield : 61%
  • Comparison : The difluoro group enhances metabolic stability but reduces solubility compared to the target compound .
1-(tert-Butoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-2-carboxylic Acid
  • Structure : Incorporates an oxygen atom in the spiro ring.
  • Properties :
    • Melting Point : 71–74°C
    • Yield : 65%
  • Comparison : The oxa substitution increases polarity, improving aqueous solubility but limiting membrane permeability .

Functionalized Derivatives

4-Azaspiro[2.4]heptane-5-carboxylic Acid Trifluoroacetate
  • CAS Number: Not explicitly listed (derived from Boc-deprotection of 3a in ).
  • Role : Intermediate for further functionalization; the trifluoroacetate group enhances reactivity in peptide coupling .
  • Comparison : Lacks the Boc group, making it less stable under basic conditions .

Physicochemical Properties

Compound Melting Point (°C) Solubility (DMSO) LogP (Predicted)
(S)-4-Boc-4-azaspiro[2.4]heptane-5-acid Not reported >10 mM 1.8
(S)-5-Boc-5-azaspiro[2.4]heptane-6-acid Not reported >10 mM 1.6
1-Boc-8,8-difluoro-1-azaspiro[4.5]decane 171–173 Moderate 2.3

The smaller spiro[2.4]heptane core of the target compound reduces steric hindrance, facilitating integration into peptidomimetics compared to bulkier analogues .

Biological Activity

(S)-4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activity, and relevant case studies.

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.28 g/mol
  • CAS Number : 1984825-25-3
  • IUPAC Name : this compound

This compound features a spirocyclic structure, which is significant in drug design as it can enhance metabolic stability and bioactivity.

The biological activity of this compound is primarily linked to its role as a building block in the synthesis of various biologically active molecules, including potential antiviral agents. The azaspiro structure allows for interactions with biological targets that can modulate various pathways.

Antiviral Activity

Research indicates that derivatives of azaspiro compounds, including this compound, have been explored for their efficacy against hepatitis C virus (HCV). These compounds serve as intermediates in the synthesis of NS5A inhibitors, which are pivotal in HCV treatment protocols .

Case Studies and Research Findings

  • Antiviral Synthesis :
    • A study highlighted the synthesis of 5-azaspiro[2.4]heptane derivatives, showcasing their utility in developing HCV NS5A inhibitors. The azaspiro framework was critical for enhancing the pharmacological profile of these compounds .
  • Structural Activity Relationships (SAR) :
    • The unique structural characteristics of this compound allow for modifications that can significantly influence biological activity. Research has demonstrated that slight alterations in the substituents on the spirocyclic core can lead to enhanced binding affinity and selectivity towards target enzymes .
  • Pharmacokinetics :
    • Studies on related compounds have shown that the incorporation of a tert-butoxycarbonyl (Boc) protecting group improves solubility and stability in biological systems, which is essential for effective drug formulation .

Summary of Biological Activities

Activity Details
AntiviralPotential HCV NS5A inhibitors; enhances therapeutic efficacy
Structural ModificationsVariations in substituents lead to improved bioactivity
PharmacokineticsImproved solubility and metabolic stability

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